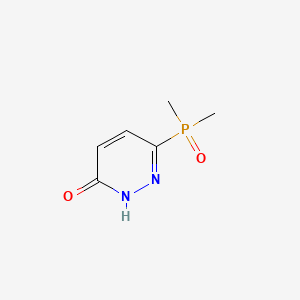
Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate is a compound that features a lithium ion paired with a 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate anion. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of acylhydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with an ester in the presence of a dehydrating agent . For example, the preparation of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate can be achieved by reacting an appropriate acylhydrazide with ethyl bromoacetate under reflux conditions .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazoles can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of the oxadiazole ring can occur under strong oxidative conditions.
Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazides.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms of the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids, while reduction can yield hydrazides .
Applications De Recherche Scientifique
Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazoles often involves interaction with specific molecular targets and pathways. For instance, some oxadiazoles act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact mechanism can vary depending on the specific structure and functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and reactivity.
1,2,5-Oxadiazole: Known for its stability and use in various chemical applications.
1,3,4-Oxadiazole: Widely studied for its biological activities and potential therapeutic applications.
Uniqueness
Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate is unique due to the presence of the lithium ion, which can influence the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C4H3LiN2O4 |
|---|---|
Poids moléculaire |
150.0 g/mol |
Nom IUPAC |
lithium;2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)acetate |
InChI |
InChI=1S/C4H4N2O4.Li/c7-3(8)1-2-5-4(9)10-6-2;/h1H2,(H,7,8)(H,5,6,9);/q;+1/p-1 |
Clé InChI |
MSZDAUCFHGSQAG-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C(C1=NOC(=O)N1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)





![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)




![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
